molecular formula C11H13N3 B1453617 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1184546-75-5

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No. B1453617
M. Wt: 187.24 g/mol
InChI Key: BHXHMUPTSIFQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1184546-75-5 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline .


Molecular Structure Analysis

The InChI code for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is 1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

It is stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The synthesis strategies include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Androgen Receptor Antagonists

    • A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized .
    • These compounds were evaluated for their biological activities .
    • Compound 6f was identified as a potent androgen receptor antagonist .
    • Some compounds showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .
  • Antileishmanial and Antimalarial Activities

    • Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • Compound 13 displayed superior antipromastigote activity .
    • Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
  • Pharmacological Applications

    • A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .
    • They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
  • Antibacterial and Antimycobacterial Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
  • Anti-inflammatory, Analgesic, Vasodilator, and Antidepressant Agents

    • A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .
  • Cancer Treatment, Combat Obesity, and Provide Cytoprotection

    • Pyrazole ring compounds can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
  • The derivatives of 1, 3-diazole show different biological activities such as antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” are not available in the retrieved data, pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .

properties

IUPAC Name

5-methyl-2-(4-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXHMUPTSIFQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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